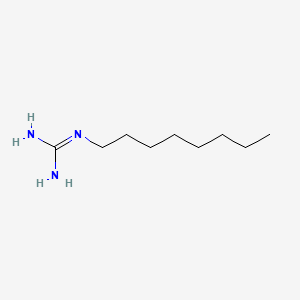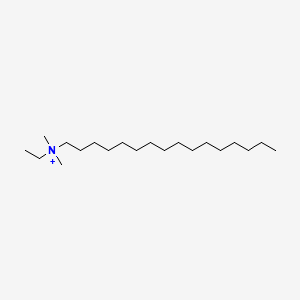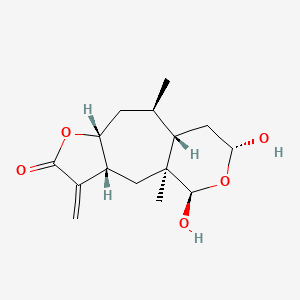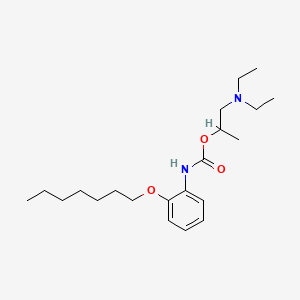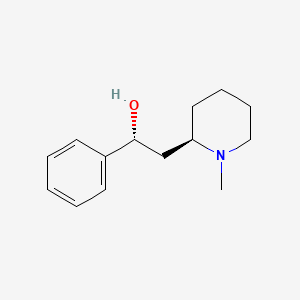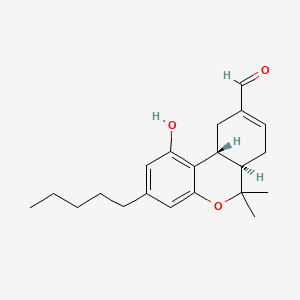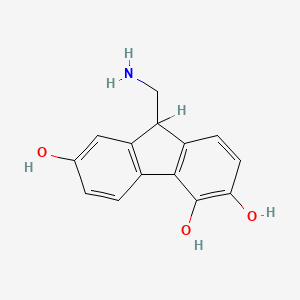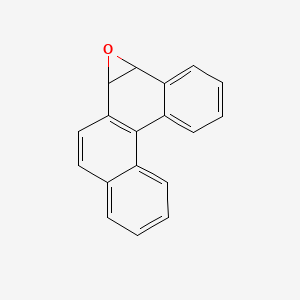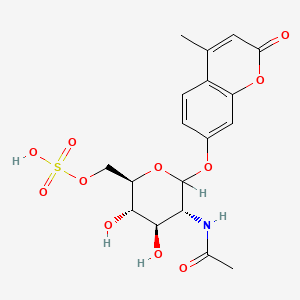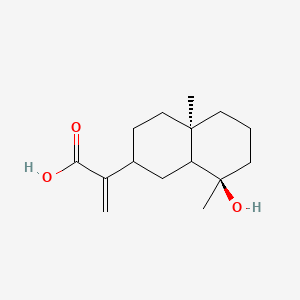
(2R,4aR,8R,8aR)-Decahydro-8-hydroxy-4a,8-dimethyl-alpha-methylene-2-naphthaleneacetic acid; Vachanic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4aR,8R,8aR)-Decahydro-8-hydroxy-4a,8-dimethyl-alpha-methylene-2-naphthaleneacetic acid; Vachanic acid is a natural product found in Laggera crispata, Tessaria fastigiata, and Laggera pterodonta with data available.
Aplicaciones Científicas De Investigación
Lipase Inhibition Studies
Vachanic acid, also known as (2R,4aR,8R,8aR)-Decahydro-8-hydroxy-4a,8-dimethyl-alpha-methylene-2-naphthaleneacetic acid, has been studied for its potential in inhibiting Pseudomonas lipase. Research conducted by Lin, Shen, and Lin (2011) synthesized various stereoisomers of decahydro-2-naphthyl-N-n-butylcarbamates, including derivatives similar to Vachanic acid, and tested them for inhibitory potency against Pseudomonas lipase. Their studies indicate that specific stereoisomers exhibit varying degrees of inhibition, with some demonstrating significant potency (Ming-cheng Lin, Yu-fang Shen, & G. Lin, 2011).
Chemoenzymatic Synthesis
Kinoshita et al. (2008) conducted research on the chemoenzymatic synthesis of certain compounds, including those structurally related to Vachanic acid. They explored the enzymatic resolution products and their conversion to various compounds, demonstrating the potential of Vachanic acid and its derivatives in the synthesis of complex organic molecules (Masako Kinoshita, T. Miyake, Yuusuke Arima, Minako Oguma, & H. Akita, 2008).
Structural Studies
Schweizer et al. (1978) provided insights into the structural properties of naphthalene derivatives, including compounds with similarities to Vachanic acid. Their research focused on the crystal structure analyses of various naphthalenes, which is crucial for understanding the chemical behavior and potential applications of Vachanic acid in scientific research (W. Bernd Schweizer, Garry Procter, Menahem Kaftory, & Jack D. Dunitz, 1978).
Biological Activity of Metal Complexes
Lazou, Perontsis, and Psomas (2023) explored the structural and biological activities of metal complexes with naphthalene-based acetic acids, including compounds related to Vachanic acid. Their study highlights the significance of these compounds in understanding the interaction between metal ions and organic ligands and their potential biological activities (Marialena Lazou, S. Perontsis, & G. Psomas, 2023).
Lipase-Catalyzed Transesterification
Sakai et al. (2000) researched the lipase-catalyzed transesterification of compounds structurally related to Vachanic acid. Their study provided insights into the synthesis of optically pure compounds and the crystal structures of key intermediates, contributing to the understanding of enzymatic reactions involving naphthalene derivatives (Sakai, Miki, Tsuboi, Takeuchi, Ema, Uneyama, & Utaka, 2000).
Propiedades
Nombre del producto |
(2R,4aR,8R,8aR)-Decahydro-8-hydroxy-4a,8-dimethyl-alpha-methylene-2-naphthaleneacetic acid; Vachanic acid |
|---|---|
Fórmula molecular |
C15H24O3 |
Peso molecular |
252.35 g/mol |
Nombre IUPAC |
2-[(4aR,8R)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C15H24O3/c1-10(13(16)17)11-5-8-14(2)6-4-7-15(3,18)12(14)9-11/h11-12,18H,1,4-9H2,2-3H3,(H,16,17)/t11?,12?,14-,15-/m1/s1 |
Clave InChI |
FXKCXGBBUBCRPU-BBNOBNGHSA-N |
SMILES isomérico |
C[C@]12CCC[C@@](C1CC(CC2)C(=C)C(=O)O)(C)O |
SMILES canónico |
CC12CCCC(C1CC(CC2)C(=C)C(=O)O)(C)O |
Sinónimos |
ilicic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



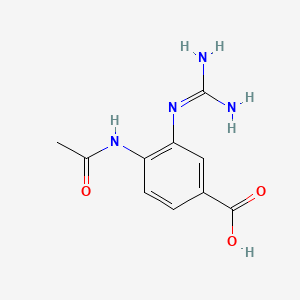
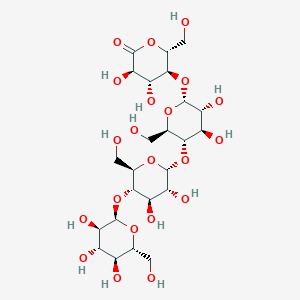
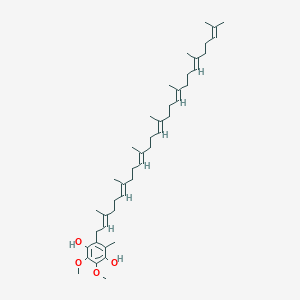
![(2S)-2-azaniumyl-5-{2-[4-(hydroxymethyl)phenyl]hydrazino}-5-oxopentanoate](/img/structure/B1212738.png)
